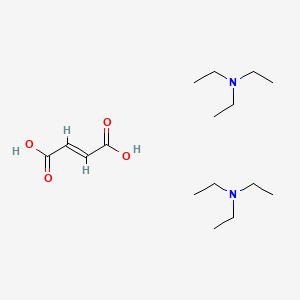

(E)-but-2-enedioic acid;N,N-diethylethanamine

Description

(E)-but-2-enedioic acid (fumaric acid) forms a 1:1 salt with N,N-diethylethanamine (diethylaminoethylamine). This compound is structurally characterized by:

- Fumaric acid: A dicarboxylic acid with a trans-configuration (E-isomer), widely used in pharmaceuticals and food additives due to its low solubility and stability .

- N,N-diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom, commonly employed in organic synthesis and drug formulations for its basicity and solubility-modifying properties .

The salt formation enhances the compound's bioavailability and stability, making it relevant in drug delivery systems. Its CAS Registry Number is 1069-58-5, with a molecular formula of C₁₀H₁₉NO₄ .

Properties

CAS No. |

28164-92-3 |

|---|---|

Molecular Formula |

C16H34N2O4 |

Molecular Weight |

318.45 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-diethylethanamine |

InChI |

InChI=1S/2C6H15N.C4H4O4/c2*1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h2*4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChI Key |

PNFDNSSZPUGEPI-WXXKFALUSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Salt Formation by Acid-Base Neutralization

This is the most straightforward method where fumaric acid reacts with N,N-diethylethanamine to form an ammonium carboxylate salt.

- Procedure : Dissolve fumaric acid in an appropriate solvent such as water, ethanol, or acetone. Slowly add N,N-diethylethanamine under stirring at room temperature or slightly elevated temperatures.

- Reaction : The acidic protons from fumaric acid transfer to the basic nitrogen of N,N-diethylethanamine, yielding the corresponding salt.

- Isolation : The salt can be isolated by evaporation of the solvent or precipitation by addition of a non-solvent.

- Notes : This method is simple, efficient, and typically yields high purity salts suitable for further applications.

Amide Formation via Coupling Agents

For formation of an amide bond between fumaric acid and N,N-diethylethanamine, activation of the carboxyl groups is required.

- Common coupling agents : Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.

- Procedure :

- Dissolve fumaric acid in anhydrous solvent such as dichloromethane or dimethylformamide.

- Add the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Introduce N,N-diethylethanamine slowly under stirring at low temperature (0–5 °C), then allow the reaction to proceed at room temperature for several hours.

- Workup : Filter off urea byproducts, wash organic layer, and purify the amide by chromatography or recrystallization.

- Yield and Purity : This method typically yields moderate to high purity amides, with yields depending on reaction conditions and purification.

Reaction Conditions and Yields Summary

Research Outcomes and Analytical Data

- Spectroscopic characterization : Both salt and amide forms can be characterized by NMR, IR, and mass spectrometry.

- Purity assessment : Chromatographic techniques such as HPLC or TLC are used to monitor reaction progress and purity.

- Crystallization : Amide products often crystallize from ethyl acetate or petroleum ether mixtures, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N,N-diethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

Fumaric Acid Derivatives in Medicine

Fumaric acid and its derivatives are utilized in the treatment of several medical conditions. Notably, dimethyl fumarate, a derivative of fumaric acid, is prescribed for multiple sclerosis. It acts as an immunomodulator by activating the Nrf2 pathway, which helps mitigate oxidative stress and inflammation .

Case Study: Dimethyl Fumarate in Multiple Sclerosis

In a phase 3 clinical trial, dimethyl fumarate demonstrated significant efficacy in reducing relapse rates and disability progression in patients with relapsing-remitting multiple sclerosis. The mechanism involves the modulation of immune responses and reduction of inflammatory cytokines .

Table 1: Fumaric Acid Derivatives and Their Applications

| Compound | Application | Mechanism of Action |

|---|---|---|

| Dimethyl Fumarate | Multiple Sclerosis | Nrf2 activation; reduces oxidative stress |

| Ferrous Fumarate | Iron deficiency anemia | Provides bioavailable iron |

| Sodium Dimercaptosuccinate | Heavy metal detoxification | Chelation of toxic metals |

Material Science Applications

Polymer Production

Fumaric acid is used to synthesize unsaturated polyester resins, which are essential in the production of composites and coatings. These materials exhibit excellent mechanical properties and resistance to environmental degradation .

Case Study: Biodegradable Polymers

Research has shown that poly(propylene fumarate), derived from fumaric acid, can be used to create biodegradable scaffolds for bone regeneration. These scaffolds support cell attachment and proliferation while gradually degrading in the body .

Table 2: Fumaric Acid-Based Polymers

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(propylene fumarate) | Biodegradable, biocompatible | Bone regeneration scaffolds |

| Unsaturated Polyester Resins | High strength, chemical resistance | Coatings, composites |

Environmental Applications

Methane Reduction in Livestock

Adding fumaric acid to livestock feed has been shown to reduce methane emissions during digestion by up to 70%. This application is crucial for mitigating greenhouse gas emissions from agriculture .

Table 3: Environmental Impact of Fumaric Acid

| Application | Impact on Environment |

|---|---|

| Livestock Feed Additive | Reduces methane emissions |

| Fertilizer Component | Enhances soil health |

Cosmetic Formulations

Fumaric acid derivatives are increasingly used in cosmetic formulations due to their ability to enhance skin hydration and stability of products. Research indicates that these compounds can improve the sensory properties of creams and lotions .

Case Study: Cosmetic Formulation Development

A study utilized experimental design techniques to optimize cosmetic formulations containing fumaric acid derivatives. The results indicated significant improvements in moisturizing properties and product stability .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Maleate Salts (Z-but-2-enedioic acid derivatives)

| Property | (E)-but-2-enedioic acid; N,N-diethylethanamine | Maleic acid; N,N-diethylethanamine (Z-isomer) |

|---|---|---|

| Isomer Configuration | Trans (E) | Cis (Z) |

| Solubility in Water | Low (0.63 g/100 mL at 25°C) | High (79 g/100 mL at 25°C) |

| Melting Point | ~287°C (decomposes) | ~130°C (decomposes) |

| pKa (acid) | pKa₁: 3.03; pKa₂: 4.44 | pKa₁: 1.92; pKa₂: 6.23 |

| Applications | Pharmaceuticals, controlled-release formulations | Industrial catalysts, polymer additives |

The trans-configuration of fumaric acid confers lower solubility and higher thermal stability compared to the cis-maleic acid derivative. Maleate salts are more reactive in aqueous environments, limiting their use in sustained-release formulations .

Comparison with Succinate and Malonate Salts

Succinate salts like doxylamine succinate are more water-soluble and widely used in approved therapeutics, whereas fumarate salts are preferred in preclinical neurological research due to their pH-responsive release .

Comparison with Other Amine-Based Salts

N,N-Dimethyl Derivatives

- Example: N,N-Dimethyl-2-phenoxyethanamine (CAS 13468-02-5) .

- Key Differences :

Clinical-Stage Fumarate Salts

- SIB-1508Y : (S)-3-Ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine but-2-enedioic acid, a nicotinic acetylcholine receptor agonist in Phase II trials for Parkinson’s Disease .

- Key Differences :

Physicochemical and Environmental Data

Biological Activity

The compound (E)-but-2-enedioic acid; N,N-diethylethanamine , also known as fumaric acid diethylamine salt , has garnered attention in various biological studies due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

The chemical structure of (E)-but-2-enedioic acid; N,N-diethylethanamine can be represented as follows:

- Molecular Formula : C₇H₉N₁O₄

- Molecular Weight : 171.15 g/mol

- IUPAC Name : 2-[(Diethylamino)methyl]-3-butenoic acid

This compound consists of a fumaric acid backbone modified with a diethylamine group, which enhances its solubility and bioavailability.

Research indicates that (E)-but-2-enedioic acid; N,N-diethylethanamine exhibits various biological activities, primarily through its interaction with cellular pathways. Its mechanism is believed to involve:

- Inhibition of Microtubule Formation : The compound binds to beta-tubulin monomers, preventing their dimerization with alpha-tubulin, thereby inhibiting microtubule assembly, which is crucial for cell division and intracellular transport .

Pharmacological Effects

- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics. For instance, in vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by modulating cytokine release and reducing oxidative stress in cellular models .

- Neuroprotective Effects : Preliminary studies suggest that (E)-but-2-enedioic acid; N,N-diethylethanamine may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of microtubule formation | |

| Anti-inflammatory | Modulation of cytokine release | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Case Study Results

| Study ID | Cell Line | % Cell Viability Reduction | Mechanism |

|---|---|---|---|

| GUO COV2 | HeLa (cervical) | 34.6% | Microtubule disruption |

| GUO COV2 | MCF-7 (breast) | 39.9% | Apoptosis induction |

| GUO COV2 | SH-SY5Y (neuroblastoma) | 28.5% | Neuroprotection |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (E)-but-2-enedioic acid; N,N-diethylethanamine?

- Methodological Answer : The compound is typically synthesized via acid-base neutralization between (E)-but-2-enedioic acid (fumaric acid) and N,N-diethylethanamine (triethylamine). Key steps include stoichiometric mixing under anhydrous conditions, refluxing in a polar aprotic solvent (e.g., ethanol), and purification via recrystallization. Validate purity using melting point analysis and FT-IR spectroscopy to confirm the absence of unreacted starting materials .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks.

- ¹H/¹³C NMR spectroscopy to verify proton environments (e.g., amine protons at δ 1.0–2.5 ppm and carboxylate protons at δ 6.3–6.5 ppm).

- Mass spectrometry (HRMS) to confirm molecular ion peaks (expected m/z for C₁₀H₁₉NO₄: 217.13) .

Q. What techniques are effective for separating (E)- and (Z)-isomers of but-2-enedioic acid derivatives?

- Methodological Answer : Utilize HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis with cyclodextrin additives. The (E)-isomer (fumaric acid) exhibits lower aqueous solubility (6 g/L at 25°C) compared to the (Z)-isomer (maleic acid, 478 g/L), enabling selective crystallization at controlled pH .

Advanced Research Questions

Q. How does the solubility of (E)-but-2-enedioic acid; N,N-diethylethanamine vary in alcoholic solvents, and how can this be modeled thermodynamically?

- Methodological Answer : Perform gravimetric solubility measurements in ethanol, methanol, and isopropanol across temperatures (e.g., 293–323 K). Correlate data using the Apelblat equation or NRTL model . For validation, compare with fumaric acid solubility in ethanol (validated in prior studies: 0.12–0.45 mol/kg at 303–323 K) .

Q. What mechanistic role does N,N-diethylethanamine play in catalytic reactions involving (E)-but-2-enedioic acid?

- Methodological Answer : The amine acts as a Brønsted base to deprotonate the carboxylic acid, forming a reactive carboxylate intermediate. Investigate via kinetic isotope effect (KIE) studies or DFT calculations to map transition states. Monitor reaction progress using in situ Raman spectroscopy to track carboxylate formation .

Q. How does thermal stability of the compound impact its application in polymer synthesis?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset (expected >150°C for fumarate salts). Pair with DSC to identify phase transitions. For polymer applications, optimize curing temperatures below decomposition thresholds and assess crosslinking efficiency via gel content analysis .

Q. What analytical strategies quantify trace impurities (e.g., maleic acid) in the compound?

- Methodological Answer : Use ion-pair HPLC with a C18 column and UV detection at 210 nm. Prepare calibration curves for maleic acid (LOD ≈ 0.1 µg/mL) and validate recovery rates (≥95%). Alternative methods include capillary zone electrophoresis (CZE) with indirect UV detection .

Q. How do stereochemical differences between (E)- and (Z)-isomers affect biological activity in model systems?

- Methodological Answer : Perform molecular docking studies with target enzymes (e.g., fumarase) to compare binding affinities. Validate experimentally via enzyme inhibition assays (IC₅₀ measurements) and cell viability tests (e.g., MTT assay) using HEK-293 or HepG2 cell lines .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.